molecular formula C20H18N6O B6455337 2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549009-28-9

2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455337
CAS No.: 2549009-28-9
M. Wt: 358.4 g/mol
InChI Key: CDEGCMWRRJCLTO-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide features a fused imidazo[1,2-b]pyridazine core, substituted with a cyclopropyl group at position 2 and a carboxamide group at position 4. The carboxamide moiety is further functionalized with a 3-methyl-1-phenylpyrazole ring. This structure combines a rigid heterocyclic scaffold with substituents designed to enhance metabolic stability and target binding. The imidazo[1,2-b]pyridazine system is a well-explored pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it a promising candidate for kinase inhibition or other therapeutic applications .

Properties

IUPAC Name

2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-11-19(26(23-13)15-5-3-2-4-6-15)22-20(27)16-9-10-18-21-17(14-7-8-14)12-25(18)24-16/h2-6,9-12,14H,7-8H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEGCMWRRJCLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the imidazo[1,2-b]pyridazine family, which includes three isomers: imidazo[4,5-c]pyridazine, imidazo[4,5-d]pyridazine, and imidazo[1,2-b]pyridazine. Among these, imidazo[1,2-b]pyridazines are the most extensively studied due to their synthetic accessibility and pharmacological versatility . Key structural analogues and their distinguishing features are outlined below:

Compound Name / ID Core Structure Substituents Key Properties
Target Compound Imidazo[1,2-b]pyridazine - Cyclopropyl (C2)
- N-(3-methyl-1-phenylpyrazole) carboxamide (C6)
Enhanced rigidity, metabolic stability, potential kinase inhibition
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzo[4,5]imidazo[1,2-b][1,2,4]triazol - Thiophene (C2 and ethanone)
- Bromophenyl (in derivatives)
Electron-rich substituents; likely lower metabolic stability vs. cyclopropyl
381166-05-8 (Benzamide derivative) Benzimidazole - 3,5-Dimethylpyrazole
- 4-(2-phenyldiazenyl)phenyl
Azo linkage introduces planarity; potential for photosensitivity
N-(2-fluoro-5-{[2-(glycoloylamino)imidazo[1,2-b]pyridazin-6-yl]oxy}phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Imidazo[1,2-b]pyridazine - Fluoro-phenyl ether
- Glycoloylamino (C2)
Improved solubility due to glycoloylamino; fluorinated groups enhance binding

Pharmacological Implications

  • Cyclopropyl vs. Thiophene/Perfluorophenyl Substituents : The cyclopropyl group in the target compound likely improves metabolic stability compared to thiophene or perfluorophenyl groups (), which are prone to oxidative metabolism .
  • Carboxamide Functionality: The N-(3-methyl-1-phenylpyrazole) carboxamide may offer superior selectivity in kinase binding compared to simpler amides (e.g., ’s glycoloylamino derivative), as the pyrazole ring adds steric bulk and hydrogen-bonding capacity .

Table: Key Differentiators

Feature Target Compound Closest Analogues ()
Core Structure Imidazo[1,2-b]pyridazine Benzoimidazo[1,2-b][1,2,4]triazol ()
C2 Substituent Cyclopropyl Thiophene, bromophenyl ()
C6 Functionalization Pyrazole carboxamide Simple carboxamides, azo groups ()
Synthetic Complexity Moderate (established routes) High (multistep triazole synthesis)

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